2',5'-Dimethoxyacetophenone
Overview
Description
2’,5’-Dimethoxyacetophenone: is an organic compound with the molecular formula C10H12O3 . It is characterized by the presence of two methoxy groups attached to the benzene ring and an acetyl group at the para position relative to one of the methoxy groups. This compound is a clear yellow to green-yellow liquid with a melting point of 18-20°C and a boiling point of 155-158°C at 11 mm Hg .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2’,5’-Dimethoxyacetophenone can be synthesized through the reaction of dimethyl sulfate with quinacetophenone in the presence of 10% aqueous sodium hydroxide . Another method involves the reaction of hydroquinone dimethylether with acetic anhydride using aluminum chloride as a catalyst .
Industrial Production Methods: Industrial production of 2’,5’-Dimethoxyacetophenone typically follows the same synthetic routes but on a larger scale, ensuring the reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like distillation under reduced pressure are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2’,5’-Dimethoxyacetophenone can undergo oxidation reactions to form corresponding carboxylic acids or quinones.
Reduction: Reduction of the acetyl group can yield the corresponding alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents like or are typically used.
Substitution: Reagents such as or can be used for substitution reactions.
Major Products:
Oxidation: Formation of .
Reduction: Formation of .
Substitution: Formation of various substituted acetophenones depending on the reagents used.
Scientific Research Applications
2’,5’-Dimethoxyacetophenone is a valuable building block in organic synthesis. It has been used in the preparation of pyridine and thieno[2,3-b]pyridine derivatives, which are investigated as anticancer agents targeting PIM-1 kinase . Additionally, it is utilized in the synthesis of compounds with apoptosis-inducing properties, making it significant in cancer research .
Mechanism of Action
The mechanism of action of 2’,5’-Dimethoxyacetophenone in biological systems involves its interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit PIM-1 kinase , a protein involved in cell survival and proliferation pathways. By inhibiting this kinase, the compound can induce apoptosis in cancer cells .
Comparison with Similar Compounds
- 2’,4’,5’-Trimethoxyacetophenone
- 2’,4’,6’-Trimethoxyacetophenone
- 2’,5’-Dimethylacetophenone
Comparison: 2’,5’-Dimethoxyacetophenone is unique due to its specific substitution pattern, which influences its reactivity and the types of derivatives that can be synthesized from it. For example, the presence of methoxy groups at the 2’ and 5’ positions makes it more reactive towards electrophilic substitution reactions compared to its dimethylated counterparts .
Properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7(11)9-6-8(12-2)4-5-10(9)13-3/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAXUIYJKGGUCBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061618 | |
Record name | Ethanone, 1-(2,5-dimethoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0061618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1201-38-3 | |
Record name | 2′,5′-Dimethoxyacetophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1201-38-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2',5'-Dimethoxyacetophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001201383 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2',5'-Dimethoxyacetophenone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62094 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Ethanone, 1-(2,5-dimethoxyphenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanone, 1-(2,5-dimethoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0061618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2',5'-dimethoxyacetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.507 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2',5'-DIMETHOXYACETOPHENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y79C66POM1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2',5'-Dimethoxyacetophenone a promising candidate for controlling specific bacterial species?
A1: Research has shown that this compound exhibits selective antimicrobial activity. Specifically, it demonstrates growth-inhibiting effects against Clostridium perfringens and Escherichia coli []. This selective toxicity suggests its potential as a targeted antimicrobial agent, potentially minimizing disruption to beneficial gut microbiota compared to broader-spectrum antibiotics.
Q2: How does the structure of this compound influence its antimicrobial activity?
A2: Studies comparing this compound with its structural analogs revealed that the presence of methoxy groups on the acetophenone skeleton plays a crucial role in its antimicrobial activity. Compounds containing a hydroxyl group instead of a methoxy group on the acetophenone skeleton did not exhibit any growth-inhibiting activity against the tested intestinal bacteria []. This structure-activity relationship highlights the importance of the methoxy group for the observed antimicrobial effects.
Q3: Beyond its antimicrobial effects, what other biological activities have been investigated for this compound and its derivatives?
A3: Researchers have investigated the acaricidal potential of this compound and related acetophenone derivatives against mites such as Dermatophagoides spp. and Tyrophagus putrescentiae []. While this compound itself did not exhibit the highest acaricidal activity among the tested compounds, modifying its structure by introducing different functional groups (like hydroxyl and methoxy groups at specific positions) significantly influenced its toxicity against the mites []. This finding emphasizes the potential of structural modifications to optimize the compound's acaricidal properties.
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